N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
Description
N,N-Dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted with a 3-pyridinylmethyl group at position 2 and an N,N-dimethylcarboxamide at position 4.
Properties
IUPAC Name |
N,N-dimethyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-20(2)17(22)16-12-21(11-13-6-5-9-19-10-13)18(23)15-8-4-3-7-14(15)16/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRNCLMKJIZVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminopyridine with a carbonyl compound.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the amide group, which can be carried out using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: N-oxides of the pyridine and isoquinoline rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent variations:
Key Differences and Implications
This substitution may improve solubility in polar solvents or binding affinity to targets like enzymes or receptors .
Carboxamide Modifications :
- The N,N-dimethylcarboxamide in the target compound reduces hydrogen-bonding capacity compared to the N3-adamantyl or N-pentyl groups in other analogues, which may affect metabolic stability or target selectivity .
Biological Activity :
- The N-(3-pyridylmethyl)-4-hydroxy-2-oxo analogue () demonstrated analgesic activity but exhibited polymorphism, highlighting the role of crystallinity in pharmacological performance .
- Adamantyl-substituted derivatives () showed enhanced antimicrobial activity, suggesting bulky substituents may improve target engagement in hydrophobic pockets .
Physicochemical Properties
- Solubility : Pyridine-containing derivatives (e.g., the target compound) are expected to have higher aqueous solubility than purely aromatic analogues (e.g., phenyl-substituted CAS 477850-80-9) due to polar interactions .
- Melting Points : Polymorphism observed in similar compounds (e.g., ) underscores the need for controlled crystallization processes to ensure consistent bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
